molecular formula C15H9NOS B6376482 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol CAS No. 1261919-15-6

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol

Cat. No.: B6376482
CAS No.: 1261919-15-6
M. Wt: 251.30 g/mol
InChI Key: CPDUSVMFCARFAA-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, incorporating the privileged benzo[b]thiophene scaffold. The benzo[b]thiophene core is a common feature in numerous biologically active molecules and is extensively utilized in drug discovery due to its wide range of pharmacological properties . This structural motif is found in compounds acting as anti-cancer agents , antimicrobials , anti-inflammatory agents , and cholinesterase inhibitors with potential application in neurodegenerative diseases like Alzheimer's . The specific substitution pattern in this compound, combining the benzo[b]thiophene group with a phenolic nitrile, creates a versatile building block for developing new therapeutic agents. The phenolic nitrile moiety can be a key functional group in various bioactive compounds . Researchers can leverage this compound as a critical intermediate in synthesizing novel small molecules for probing biological pathways or optimizing lead compounds in drug development projects. Its structure offers potential for further synthetic modification, making it a valuable reagent for constructing more complex molecular architectures aimed at various disease targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NOS/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDUSVMFCARFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[b]thiophen-2-yl Boronic Acid

The benzo[b]thiophene moiety is typically prepared via Pd-catalyzed cyclization or halogenation followed by borylation. For instance, 2-bromobenzo[b]thiophene undergoes Miyaura borylation using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours, yielding the boronic acid derivative in 85–90% isolated yield. This intermediate is critical for subsequent cross-coupling with halogenated phenol precursors.

Preparation of 4-Bromo-2-cyanophenol

The cyanophenol scaffold is accessible via two primary routes:

  • Directed Bromination : Protection of 2-cyanophenol as its methyl ether (using MeI/K₂CO₃ in acetone) enables regioselective bromination at the 4-position using Br₂/FeCl₃ in CHCl₃ (65% yield). Subsequent deprotection with BBr₃ in DCM restores the phenol group.

  • Kemp Elimination : Substituted benzo[d]isoxazoles, such as 5-bromo-1,2-benzisoxazole, undergo base-mediated ring-opening (e.g., with KOtBu in THF at 0°C) to generate 4-bromo-2-cyanophenol directly. This method avoids multi-step protection/deprotection sequences and achieves 78% yield.

Suzuki Coupling Optimization

Coupling 4-bromo-2-cyanophenol (1 equiv) with benzo[b]thiophen-2-yl boronic acid (1.2 equiv) is catalyzed by Pd(PPh₃)₄ (5 mol%) in a mixed solvent system (DCE/DCM, 1:1 v/v) with Cs₂CO₃ (2 equiv) at 80°C for 6 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to furnish the biaryl product in 82% yield.

Table 1. Suzuki Coupling Optimization for 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Cs₂CO₃DCE/DCM8082
PdCl₂(dppf)K₂CO₃DMF10068
Pd(OAc)₂/XPhosNaOtBuToluene11074

Copper-Mediated Sonogashira Cross-Coupling

Synthesis of 4-Iodo-2-cyanophenol

Iodination of 2-cyanophenol is achieved using N-iodosuccinimide (NIS, 1.1 equiv) in AcOH at 25°C for 24 hours, yielding 4-iodo-2-cyanophenol in 70% yield. The electron-withdrawing cyano group directs electrophilic substitution to the para position relative to the hydroxyl group.

Coupling with Benzo[b]thiophene-2-acetylene

Benzo[b]thiophene-2-acetylene is synthesized via Sonogashira coupling of 2-iodothiophenol with phenylacetylene using PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and Et₃N (3 equiv) in DMF at 60°C (87% yield). Subsequent coupling with 4-iodo-2-cyanophenol under similar conditions affords the target compound in 76% yield.

Key Mechanistic Insights :

  • The CuI co-catalyst facilitates oxidative alkyne activation.

  • Et₃N acts as both a base and a reducing agent, sustaining the Pd(0)/Pd(II) catalytic cycle.

One-Pot Multicomponent Synthesis via Kemp Elimination

Reaction Design

A copper-catalyzed tandem process combines benzo[d]isoxazole, terminal alkyne, and sulfonyl azide to generate 4-amino-2H-chromen-2-imines, which are hydrolyzed to cyanophenols. Adapting this protocol, 5-(benzo[b]thiophen-2-yl)benzo[d]isoxazole is treated with CuBr (10 mol%), phenylacetylene (1.2 equiv), and TsN₃ (1.5 equiv) in DCE/DCM (1:1) at 80°C. Kemp elimination with Et₃N (3 equiv) releases 4-[benzo(b)thiophen-2-yl]-2-cyanophenol in one pot (64% yield).

Advantages :

  • Avoids isolation of sensitive intermediates.

  • N₂ is the sole byproduct, enhancing atom economy.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Methods

MethodStepsTotal Yield (%)Key Advantage
Suzuki Coupling362High regioselectivity
Sonogashira Coupling258Direct alkyne coupling
Multicomponent Reaction164Atom economy, one-pot synthesis

Functionalization and Applications

The cyano and hydroxyl groups enable further derivatization:

  • Cyano Reduction : H₂/Raney Ni in EtOH converts the cyano group to an aminomethyl moiety, yielding 4-[benzo(b)thiophen-2-yl]-2-aminomethylphenol (89% yield).

  • Sulfonation : Reaction with MsCl/pyridine produces the mesylate ester, a precursor for nucleophilic substitution reactions.

Challenges and Mitigation Strategies

  • Sensitivity of Cyanophenol :

    • Use of anhydrous solvents (DCM, THF) and inert atmospheres minimizes hydrolysis.

    • Low-temperature workup (<10°C) preserves the cyano group.

  • Competitive Side Reactions :

    • Sonogashira couplings are prone to alkyne homocoupling; excess CuI suppresses this pathway.

    • Suzuki couplings require rigorous exclusion of oxygen to prevent boronic acid oxidation .

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Applications/Properties Reference
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol Benzo[b]thiophene + phenol -CN at C2, -OH at C4 Potential semiconductor/medicinal N/A
(E)-3-(Benzo[b]thiophen-2-yl)-2-cyanoacrylamide Benzo[b]thiophene + acrylamide -CN, -CONH2 Synthetic intermediate
2-(Benzo[b]thiophen-2-yl)-4H-chromen-4-one Benzo[b]thiophene + chromenone Ketone group at C4 Antitubercular activity
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline Benzo[b]thiophene + aniline -OCH2Ph, -COOCH3 Organic synthesis building block

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol contrasts with the carbomethoxy group in 4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline, which may alter solubility and electronic properties. Cyano-substituted derivatives typically exhibit higher electron affinity, relevant for organic semiconductors .
  • Biological Activity: Chromenone derivatives like 2-(Benzo[b]thiophen-2-yl)-4H-chromen-4-one demonstrate antitubercular activity, suggesting that benzo[b]thiophene hybrids with polar groups (e.g., -OH, -CN) could be pharmacologically relevant .

Thermal and Electronic Properties

  • Thermal Stability: Benzo[b]thiophene derivatives with fused aromatic systems (e.g., benzo[b]thieno[2,3-d]thiophene) exhibit high thermal stability (>300°C), critical for organic electronics . The phenolic -OH group in 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol may reduce thermal stability compared to non-polar analogs.
  • The cyano group could lower the LUMO energy level, enhancing charge separation in such applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, and what experimental conditions are critical for success?

The synthesis typically involves multi-step organic reactions, such as coupling benzo[b]thiophene derivatives with cyanophenol precursors. Key steps include:

  • Heterocyclization : Formation of the benzo[b]thiophene core via cyclization of thiophene-containing substrates under controlled temperature and catalyst conditions (e.g., Pd-mediated cross-coupling) .
  • Cyanophenol Functionalization : Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
  • Purification : Use of High-Performance Liquid Chromatography (HPLC) to isolate the target compound and validate purity (>95%) .

Q. How can researchers characterize the structural integrity of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol?

Critical analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation of molecular geometry, though this requires high-purity crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Use sealed, inert containers in cool, ventilated areas away from ignition sources. Avoid contact with oxidizing agents .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard), sealed goggles, and lab coats. Use fume hoods for handling powders to minimize inhalation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound, particularly in crowded aromatic regions?

  • 2D NMR Techniques : Employ COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to differentiate overlapping signals in the aromatic region .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts to validate assignments .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to simplify splitting patterns and enhance resolution .

Q. What strategies optimize reaction yields in the synthesis of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, particularly for scale-up?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to improve reaction kinetics and reduce side products .
  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at maximum yield .

Q. How do substitution patterns on the benzo[b]thiophene ring influence the compound's bioactivity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogens (e.g., Br, Cl) or electron-withdrawing groups at the 5-position of the thiophene ring. Assess biological activity (e.g., enzyme inhibition) to correlate substituent effects .
  • Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) and validate with in vitro assays .

Q. What methodologies address stability issues of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol under physiological conditions?

  • Degradation Profiling : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify byproducts .
  • Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolytic degradation .

Q. How can researchers validate the compound's potential as a pharmaceutical intermediate?

  • In vitro ADME Screening : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and cytochrome P450 inhibition .
  • Toxicity Profiling : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity and IC₅₀ values .

Data Contradiction Analysis

Q. How should conflicting data on the compound's melting point or solubility be addressed?

  • Reproducibility Checks : Repeat measurements using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in triplicate .
  • Purity Assessment : Quantify impurities via HPLC-UV and correlate their impact on physical properties .

Q. What experimental approaches reconcile discrepancies in biological activity across studies?

  • Standardized Assay Conditions : Harmonize protocols for cell lines, incubation times, and positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

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